2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a chlorophenyl group, a piperazine ring, and a pyridazinone moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine through the reaction of 3-chloroaniline with piperazine under controlled conditions.
Pyridazinone Formation: The next step involves the formation of the pyridazinone ring by reacting the piperazine intermediate with a suitable pyridazine derivative.
Acetamide Addition: Finally, the acetamide group is introduced through an acylation reaction using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used in various biological assays to study its effects on cellular pathways and receptor interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. By binding to these receptors, it can influence various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(methyl)acetamide
- **2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide exhibits unique pharmacological properties due to the presence of the isopropyl group. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C19H24ClN5O2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H24ClN5O2/c1-14(2)21-18(26)13-25-19(27)7-6-17(22-25)24-10-8-23(9-11-24)16-5-3-4-15(20)12-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,26) |
InChI Key |
SDEXHCOWJSDDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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